molecular formula C22H22N6O2 B2511640 5-amino-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112307-48-8

5-amino-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2511640
CAS RN: 1112307-48-8
M. Wt: 402.458
InChI Key: CRQJZCPFGYPLMQ-UHFFFAOYSA-N
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Description

The compound "5-amino-1((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a complex molecule that appears to be a derivative of triazole-based structures. Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring can be part of various biologically active compounds and is often used in the design of peptidomimetics and pharmaceuticals due to its unique structural and electronic properties.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which allows for the preparation of protected versions of triazole amino acids with complete regiocontrol . This method is particularly useful for creating triazole-based scaffolds that can be further modified to produce biologically active compounds, such as HSP90 inhibitors . Another approach for synthesizing triazole derivatives is the condensation of 4-amino-1,2,3-triazole-5-carboxamides with acetates of acetamidine, trichloroacetamidine, and benzamidine to yield 2-substituted 8-azapurin-6-ones . These methods highlight the versatility of triazole chemistry in synthesizing a wide range of compounds, including the one .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to alter the compound's properties. Single-crystal X-ray analysis is a common technique used to determine the structure of such compounds . The triazole ring can be functionalized with various substituents, leading to a diverse range of molecular structures with different biological activities.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including acetylation, which can be used to modify their chemical properties. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to the formation of acetylated products with specific regioselectivity . These reactions are crucial for the development of triazole-based compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as UV, IR, mass spectrometry, pKa, and NMR, are important for understanding their behavior in biological systems . These properties can be influenced by the nature of the substituents on the triazole ring and the overall molecular structure of the compound. For example, the introduction of amino groups can enhance the potency of triazole derivatives as inhibitors of enzymes like purine nucleoside phosphorylase .

Scientific Research Applications

Synthesis and Structural Adaptation

Triazole derivatives have been a focal point in chemical research due to their adaptability in synthesis and potential applications in various fields. The studies on V-triazolo[4,5-d]pyrimidines (8-azapurines) reveal intricate synthesis pathways, producing a range of derivatives through reactions involving 1,2,3-triazoles. These processes result in compounds with diverse structural modifications, such as the formation of 5-mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one derivatives, which undergo further modifications to produce compounds with varying substituents at the 5-position (Albert & Taguchi, 1972).

Bioactive Potential and Pharmacological Interest

The triazole core structure is known for its prominence in pharmacology due to its presence in various bioactive compounds. For instance, research on 1H-1,2,3-triazole-4-carboxamides has unveiled a series of compounds demonstrating selective antimicrobial activities against pathogens like Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa. Some specific compounds, such as certain 5-methyl-1H-1,2,3-triazole-4-carboxamides, have shown potent antibacterial effects, specifically against Staphylococcus aureus (Pokhodylo et al., 2021).

properties

IUPAC Name

5-amino-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-13-8-10-16(11-9-13)22-25-18(15(3)30-22)12-28-20(23)19(26-27-28)21(29)24-17-7-5-4-6-14(17)2/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQJZCPFGYPLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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